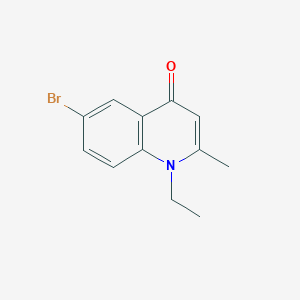![molecular formula C16H9FN4O2 B15000711 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B15000711.png)
3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a triazoloquinazoline core, and a fluorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acetic acid . Another approach includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the triazoloquinazoline core.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound may also induce apoptosis in cancer cells by disrupting microtubule assembly and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure and have been studied for their anticancer activity.
3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines:
Uniqueness
3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline stands out due to the presence of the benzodioxole moiety and the fluorine atom, which confer unique chemical reactivity and potential biological activities. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C16H9FN4O2 |
|---|---|
Poids moléculaire |
308.27 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C16H9FN4O2/c17-10-2-3-12-11(6-10)16-20-19-15(21(16)7-18-12)9-1-4-13-14(5-9)23-8-22-13/h1-7H,8H2 |
Clé InChI |
LMAKQUNTFBYGJI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3C=NC5=C4C=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B15000630.png)
![4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000631.png)

![6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol](/img/structure/B15000635.png)
![5-amino-2-(2-chlorophenyl)-N-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15000640.png)

![N',N'-diethyl-N-(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)ethane-1,2-diamine](/img/structure/B15000654.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B15000660.png)

![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000666.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15000671.png)
![2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15000682.png)
oxan-4-YL]ethyl})amine](/img/structure/B15000695.png)
![Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate](/img/structure/B15000709.png)
